Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound includes a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a base and a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylate group yields an alcohol .
Scientific Research Applications
Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different functional groups.
Imidazo[1,5-a]pyrimidine: Another fused heterocyclic compound with distinct biological activities.
Triazolo[1,5-a]pyrimidine: A compound with an additional nitrogen atom in the ring system, leading to unique chemical properties.
Uniqueness
Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butyl and hydroxyl groups allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
tert-butyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)7-6-12-14-5-4-8(15)13-9(7)14/h4-6H,1-3H3,(H,13,15) |
InChI Key |
HAOLLMGZBBRFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1 |
Origin of Product |
United States |
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